Diclofop

Herbicide stereoselectivity ACCase inhibition Chiral pesticide

Diclofop (free acid, CAS 40843-25-2) is the active herbicidal agent and essential chiral ACCase inhibitor. Unlike ester prodrugs, the racemic free acid enables direct enzyme inhibition (Ki 0.01–0.06 µM), enantioselective toxicity assessment, and chiral separation development. Supplied as ≥98% (HPLC) CRM traceable to ISO/IEC 17025 & ISO 17034, it is the definitive standard for residue quantification via GC-MS/LC-MS/MS. Its pH-dependent solubility (0.453 g/L at pH 5 vs. 122.7 g/L at pH 7) makes it required for aqueous formulation R&D.

Molecular Formula C15H12Cl2O4
Molecular Weight 327.2 g/mol
CAS No. 40843-25-2
Cat. No. B164953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofop
CAS40843-25-2
Synonyms2-(4-(2,4-dichlorophenoxy)phenoxy)propionic acid
diclofop-acid
Molecular FormulaC15H12Cl2O4
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)
InChIKeyOOLBCHYXZDXLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclofop (CAS 40843-25-2): Sourcing the Free Acid Form of an ACCase-Inhibiting Herbicide


Diclofop (CAS 40843-25-2) is the active free acid form of the aryloxyphenoxypropionate (AOPP) herbicide, typically applied commercially as the methyl ester prodrug, diclofop-methyl . This compound functions as a selective, post-emergence inhibitor of acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), a critical enzyme in plant fatty acid biosynthesis, primarily targeting annual grass weeds such as wild oat (Avena fatua L.) in cereal crops like wheat and barley [1]. As a chiral molecule, it is commercially available as a racemic mixture of (R)- and (S)-enantiomers, though only the R-(+)-enantiomer possesses significant herbicidal activity [2].

Why Diclofop (Free Acid) Cannot Be Replaced by Generic AOPP Herbicides: A Procurement Perspective


Substituting Diclofop (free acid) with another aryloxyphenoxypropionate (AOPP) herbicide, such as fenoxaprop-P-ethyl or haloxyfop-methyl, or with the ester prodrug diclofop-methyl, is not straightforward due to critical differences in enantioselective activity, crop safety profiles, and physicochemical behavior that directly impact application, research, and analytical workflows. The free acid form of Diclofop serves as the actual herbicidal agent after ester hydrolysis, and its distinct water solubility (pH-dependent), metabolic fate in target vs. non-target species, and unique cross-resistance patterns differentiate it from its analogs . The quantitative evidence below details these specific, verifiable points of differentiation essential for informed scientific selection.

Quantitative Evidence Guide: Diclofop (40843-25-2) Differentiation from Analogs


Enantioselective Herbicidal Activity: R-(+)-Enantiomer Drives Weed Control

Diclofop is a chiral molecule whose herbicidal activity is almost exclusively attributed to the R-(+)-enantiomer. In contrast, the S-(-)-enantiomer shows minimal to no activity. This stereoselectivity is a key differentiator from non-chiral or differently chiral AOPP herbicides. In a study on oat root growth, R-(+)-diclofop caused significant inhibition, while S-(-)-diclofop showed only a slight effect, comparable to the weak inhibitor cerulenin [1]. Additionally, the S-(-)-enantiomer exhibits similar or even higher toxicity to non-target algae compared to the active R-(+)-form, presenting a unique environmental profile [2].

Herbicide stereoselectivity ACCase inhibition Chiral pesticide

Crop Selectivity vs. Fenoxaprop: Diclofop Offers Superior Wheat Safety

In a direct comparative study evaluating post-emergence grass herbicides on oats and wheat, diclofop demonstrated a distinct selectivity profile compared to fenoxaprop. Fenoxaprop achieved >98% control of both grain and forage oats, whereas diclofop provided >94% control of grain oat but only moderate damage to forage oats, indicating a narrower, more selective spectrum [1]. Critically, both diclofop and fenoxaprop exhibited high selectivity to wheat (cultivar BR-23), but other AOPP herbicides tested (haloxyfop, fluazifop) were non-selective to all genotypes [1].

Crop selectivity Avena spp. Triticum aestivum

ACCase Enzyme Inhibition Potency: Diclofop is a Potent, Reversible Inhibitor

Diclofop is a potent, reversible inhibitor of acetyl-CoA carboxylase (ACCase) from susceptible grass species. Kinetic studies reveal a Kis (inhibition constant) range of 0.01 to 0.06 µM at pH 8.5 for wheat, barley, and corn enzymes [1]. This is orders of magnitude more potent than against tolerant broadleaf species (Kis values ranging from 16 to 515 µM), explaining its grass selectivity [1]. The inhibition is noncompetitive with respect to acetyl-CoA, with Kis being less than Kii, indicating preferential binding to the free enzyme form [1].

Enzyme kinetics ACCase inhibition Structure-activity relationship

pH-Dependent Aqueous Solubility: A Formulation and Analytical Differentiator

The free acid form of diclofop exhibits a strong pH-dependent solubility in water, a property distinct from its ester prodrugs and many other AOPP herbicides. Its solubility is 0.453 g/L at pH 5, which dramatically increases to 122.7 g/L at pH 7 and 127.4 g/L at pH 9 (all at 20 °C) [1]. This >270-fold increase in solubility from acidic to neutral/alkaline conditions directly impacts its behavior in analytical method development, environmental fate studies, and potential for foliar uptake versus root absorption.

Physicochemical properties Solubility Analytical chemistry

High-Purity Analytical Standards: ≥98% Purity for Reliable Quantification

For analytical and research applications, commercially available Diclofop (free acid) reference standards, such as TraceCERT® and PESTANAL® grades, are certified to a purity of ≥98.0% by HPLC area percentage . This high level of purity, with defined carbon content (54.0-56.2%) and conforming NMR spectra, ensures accurate calibration and reliable quantification in chromatographic and other analytical techniques, which is critical for regulatory compliance and research reproducibility .

Analytical standard Quality control Chromatography

Optimized Application Scenarios for Diclofop (40843-25-2) Based on Verified Evidence


Enantioselective Environmental Fate and Ecotoxicology Studies

The distinct biological activities and environmental behaviors of Diclofop's R-(+)- and S-(-)-enantiomers, as evidenced by differential root growth inhibition [1] and toxicity to non-target algae [2], make the racemic free acid form essential for chiral pesticide research. It is the ideal starting material for studies examining enantioselective degradation, bioaccumulation, and toxicological effects in soil, water, and non-target organisms, which are increasingly required for regulatory risk assessment of chiral agrochemicals.

Calibration and Quality Control in Analytical Residue Laboratories

The availability of Diclofop as a high-purity (≥98.0% by HPLC) certified reference material (CRM) [1][2] makes it the definitive standard for quantifying residues of both diclofop acid and its ester prodrug (diclofop-methyl) in food, feed, and environmental matrices. Its use ensures method accuracy and precision in GC-MS and LC-MS/MS workflows, meeting the stringent requirements of ISO/IEC 17025 accredited laboratories.

Mechanistic Studies on ACCase Inhibition and Herbicide Resistance

Diclofop's well-characterized, potent inhibition of grass ACCase (Kis 0.01-0.06 µM) [1] makes it a valuable biochemical probe. Researchers investigating the evolution of target-site resistance (e.g., altered ACCase isoforms [3]) or non-target-site resistance (e.g., enhanced metabolic degradation via P450s [4]) in key weeds like Lolium rigidum use the free acid form to directly assess enzyme sensitivity and metabolic pathways, bypassing the variable hydrolysis step required for the methyl ester prodrug.

Formulation Development and Physicochemical Profiling

The dramatic pH-dependent solubility of Diclofop free acid (0.453 g/L at pH 5 vs. 122.7 g/L at pH 7) [5] is a critical parameter for developing novel aqueous formulations or microencapsulation technologies. This property, which differs significantly from the hydrophobic ester prodrugs, necessitates specific formulation strategies to ensure stability and bioefficacy, making the free acid form the required material for such R&D efforts.

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